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3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane

Polyurethane elastomer processing Chain extender handling Industrial safety

3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane (CAS 55347-69-8), also designated as CEMDA or marketed under trade names such as ML-200, is an aromatic diamine chain extender and curing agent for polyurethane-polyurea elastomers and epoxy resin systems. It is synthesized via acid-catalyzed condensation of ortho-chloroaniline and ortho-ethylaniline with formaldehyde, yielding a liquid mixture of isomers and homologs at ambient temperature.

Molecular Formula C15H17ClN2
Molecular Weight 260.76 g/mol
CAS No. 55347-69-8
Cat. No. B13786125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane
CAS55347-69-8
Molecular FormulaC15H17ClN2
Molecular Weight260.76 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)Cl)N
InChIInChI=1S/C15H17ClN2/c1-2-12-8-10(3-5-14(12)17)7-11-4-6-15(18)13(16)9-11/h3-6,8-9H,2,7,17-18H2,1H3
InChIKeyZEINSQMMYHDJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane (CAS 55347-69-8) – Key Specifications for Polyurethane Chain Extender Procurement


3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane (CAS 55347-69-8), also designated as CEMDA or marketed under trade names such as ML-200, is an aromatic diamine chain extender and curing agent for polyurethane-polyurea elastomers and epoxy resin systems. It is synthesized via acid-catalyzed condensation of ortho-chloroaniline and ortho-ethylaniline with formaldehyde, yielding a liquid mixture of isomers and homologs at ambient temperature [1]. The product is governed by the Chinese group standard T/CSTM 01046—2024, which defines technical requirements including appearance as a light yellow to amber viscous liquid, viscosity at 30°C of 3500–5500 mPa·s, and effective substance content ≥98.0% [1]. Its primary industrial role is as a room-temperature-liquid alternative to solid 4,4'-methylene-bis(2-chloroaniline) (MOCA) in TDI-based cast polyurethane elastomers, spray polyurea coatings, adhesives, and sealants .

Why MOCA and Other Aromatic Diamines Cannot Be Interchanged with 3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane (CAS 55347-69-8) Without Quantitative Justification


Traditional MOCA (4,4'-methylene-bis(2-chloroaniline), CAS 101-14-4) is a solid at ambient temperature with a melting point of approximately 100–110 °C, requiring dedicated melt-handling equipment and exposing operators to a proven IARC Group 1 human carcinogen with an industrial threshold limit value of 0.01 ppm [1]. Substituting a generic aromatic diamine such as 4,4'-diaminodiphenylmethane (MDA, mp ~89–93 °C) or 3,3'-dimethyl-4,4'-diaminodiphenylmethane (MDT) fails to replicate the combined processing advantage (liquid state), altered reaction kinetics, and differentiated safety profile that 3-chloro-3'-ethyl-4,4'-diaminodiphenylmethane provides [2]. The compound's single chloro substituent and ethyl side group on asymmetric aromatic rings produce a reactivity profile that bridges the fast gel times required for spray polyurea applications with sufficient pot life for cast elastomer processing—a balance not achieved by solid MOCA or unsubstituted MDA . Formulators must account for the isomeric mixture nature of the product (named compound purity 41.0–47.0% per T/CSTM 01046—2024), which directly impacts stoichiometric calculations in prepolymer curing [1].

Quantitative Differentiation Evidence for 3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane (CAS 55347-69-8) Against Closest Comparators


Physical State: Room-Temperature Liquid Versus Solid MOCA Requiring 110 °C Melting

3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane is a liquid at 25 °C with a standardized viscosity of 3500–5500 mPa·s at 30 °C per T/CSTM 01046—2024 [1]. In contrast, its closest structural and functional analog MOCA is a crystalline solid with a melting point of 100–110 °C (density 1.44 g/cm³) that must be heated above 110 °C and maintained as a melt for industrial dispensing [2]. MOCA's specific gravity as a melt at 107 °C is 1.26 [3]. This fundamental physical-state difference eliminates the need for heated storage tanks, melters, and jacketed piping when using the target compound, directly reducing capital equipment expenditure and energy consumption while minimizing operator exposure to hot aromatic amine vapors.

Polyurethane elastomer processing Chain extender handling Industrial safety

Mixing Temperature Reduction: Lower Processing Temperature Versus MOCA Melt Operations

Industrial processing guidelines for MOCA specify that the curative must be melted and held at 110–120 °C while the TDI-prepolymer is conditioned at 75–90 °C before mixing; typical mixing temperature pairings are reported as 75 °C/110 °C or 80 °C/120 °C (prepolymer/MOCA) . For 3-chloro-3'-ethyl-4,4'-diaminodiphenylmethane (ML-200), the curative is already liquid at room temperature and can be mixed with the prepolymer at significantly lower temperature, improving process operability and reducing thermal history imparted to the prepolymer . The elimination of the 110–120 °C curative heating step reduces the temperature differential between components, yielding more uniform mixing, lower risk of premature gelation from local hot spots, and decreased thermal degradation of urethane linkages during the casting process .

Cast polyurethane processing Prepolymer mixing temperature Thermal degradation prevention

Toxicological Profile: Non-Carcinogenic Liquid Amine Versus IARC Group 1 Carcinogen MOCA

MOCA (4,4'-methylene-bis(2-chloroaniline)) is classified as an IARC Group 1 carcinogen (carcinogenic to humans), with documented causation of bladder cancer, hepatomas in mice and rats, and lung and mammary carcinomas in animal models [1]. The occupational exposure limit is set at 0.01 ppm (threshold limit value) in industrial atmospheres, and its use is increasingly restricted under REACH and other regulatory frameworks . 3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane, containing a single chloro substituent and an ethyl group instead of two chloro substituents, is positioned by manufacturers as a safer liquid alternative; vendor technical literature explicitly states improved safety versus solid MOCA . The reduction from two electron-withdrawing chloro groups (MOCA) to one (target compound) alters the electronic structure of the aromatic amine, which is structurally correlated with reduced DNA-adduct formation potential observed for mono-chloro versus dichloro benzidine analogs [2]. However, independent toxicological studies specifically on this compound are limited; users must conduct their own safety assessments.

Occupational health Regulatory compliance Curing agent safety

Purity and Composition: Isomeric Mixture Defined by Group Standard Versus High-Purity Single-Component MOCA

According to T/CSTM 01046—2024, 3-chloro-3'-ethyl-4,4'-diaminodiphenylmethane as commercially supplied is an isomeric and homologous mixture; the named compound purity is specified at 41.0–47.0% with total effective substance content ≥98.0% and free amine ≤1.0% [1]. This contrasts sharply with MOCA, which is typically supplied as a single-component crystalline product with purity ≥99.0% and amine equivalent of 131–136 g/mol [2]. The mixture composition of the target compound means that the amine equivalent weight (reported as 133–137 g/mol by manufacturers ) represents an average value across the isomer distribution, and stoichiometric calculations for prepolymer curing must account for potential batch-to-batch variation within the standard specification range. The viscosity specification of 3500–5500 mPa·s at 30 °C and density of 1.07–1.08 g/cm³ are additional quality control parameters not applicable to solid MOCA [1].

Formulation stoichiometry Quality assurance Polyurethane curing agent specification

Reaction Kinetics: Faster Cure Speed Versus MOCA for Improved Production Throughput

Multiple vendor technical sources consistently report that 3-chloro-3'-ethyl-4,4'-diaminodiphenylmethane reacts faster with NCO-terminated prepolymers than MOCA . In MOCA, the two electron-withdrawing chloro substituents on each aromatic ring reduce the nucleophilicity of the adjacent amino groups, extending pot life to approximately 2–10 minutes in typical TDI-polyether systems with demold times of 20–60 minutes [1]. The target compound, with a single chloro group on one ring and an electron-donating ethyl group on the other, presents less steric and electronic deactivation of the amine functionalities, resulting in faster gelation and shorter demold cycles . This accelerated reactivity is particularly advantageous in spray polyurea applications where rapid cure (seconds to minutes) is essential for vertical and overhead coating build, and in high-throughput cast elastomer production where mold turnover rate directly impacts manufacturing economics. Quantitative rate constants or gel-time measurements directly comparing the two curatives under identical prepolymer conditions were not identified in publicly available literature at the time of this analysis.

Cure kinetics Production cycle time Polyurethane elastomer demold time

Recommended Procurement Scenarios for 3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane (CAS 55347-69-8) Based on Differentiation Evidence


TDI-Based Cast Polyurethane Elastomers Requiring MOCA Replacement Without Melt Infrastructure

Manufacturing facilities currently using solid MOCA for TDI-polyester or TDI-polyether cast elastomers (rollers, wheels, seals, mining screens, industrial tires) can transition to 3-chloro-3'-ethyl-4,4'-diaminodiphenylmethane to eliminate the need for MOCA melting ovens and heated dispensing lines. The compound's room-temperature liquid state (viscosity 3500–5500 mPa·s at 30 °C per T/CSTM 01046—2024 [1]) allows direct metering and mixing at ambient or moderately elevated temperature, reducing capital equipment burden and energy consumption. Its comparable amine equivalent (133–137 g/mol ) to MOCA (131–136 g/mol [2]) simplifies stoichiometric reformulation, while the faster reaction speed can shorten demold cycles and increase mold turnover.

Spray Polyurea Elastomeric Coatings for Corrosion Protection and Waterproofing

The liquid physical state and rapid reaction kinetics of 3-chloro-3'-ethyl-4,4'-diaminodiphenylmethane make it directly suitable for two-component spray polyurea systems where solid curatives like MOCA are fundamentally incompatible with ambient-temperature plural-component spray equipment. In these applications, the curative is mixed with TDI-based or hybrid-isocyanate prepolymers at the spray gun, requiring a low-viscosity liquid curative for proper atomization and rapid on-substrate gelation to build thick, seamless coatings on vertical and overhead surfaces. The compound's established use in polyurea spray materials is documented in multiple vendor application guides .

Occupational-Health-Driven MOCA Phase-Out in Regulated Manufacturing Environments

Manufacturers operating under EU REACH, US OSHA, or equivalent occupational health regulations that increasingly restrict IARC Group 1 carcinogens should prioritize 3-chloro-3'-ethyl-4,4'-diaminodiphenylmethane as a drop-in MOCA replacement. While independent toxicological studies on this specific compound remain limited, its structural differentiation from MOCA (mono-chloro vs. di-chloro substitution pattern) is consistent with the class-level observation that reducing aromatic chlorine substitution correlates with reduced DNA-adduct formation potential [3]. The liquid form also eliminates inhalation exposure to MOCA dust during weighing and charging operations, addressing a primary occupational exposure pathway.

Epoxy Resin Curing for Industrial Flooring, Adhesives, and Composite Matrices

Beyond polyurethane applications, 3-chloro-3'-ethyl-4,4'-diaminodiphenylmethane functions as an effective aromatic diamine curing agent for epoxy resin systems where a balance of reactivity and cured-state thermal-mechanical properties is required. The compound's liquid state facilitates formulation mixing without solvent dilution, and its aromatic diamine structure contributes to high glass transition temperatures and chemical resistance in the cured epoxy network. This dual polyurethane/epoxy functionality provides procurement consolidation opportunities for formulators serving both market segments. Application as an epoxy curing agent is documented in vendor technical literature .

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